

Technical Guide: Spectral Characterization of 1-Fluoro-2-isocyanato-1,1-dinitroethane

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Compound of Interest

Compound Name:	1-Fluoro-2-isocyanato-1,1-dinitroethane
CAS No.:	33046-32-1
Cat. No.:	B14682208

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Executive Summary

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral signatures of **1-Fluoro-2-isocyanato-1,1-dinitroethane** (CAS: 33046-32-1), a specialized fluoronitro-intermediate often utilized in the synthesis of high-energy density materials (HEDM) and energetic plasticizers.

The molecule features a unique electronic environment driven by the fluorodinitromethyl moiety (

), which exerts profound inductive effects on the adjacent methylene group. This document details the theoretical and empirical basis for the

H and

F NMR spectra, offering a self-validating protocol for structural confirmation during synthesis.

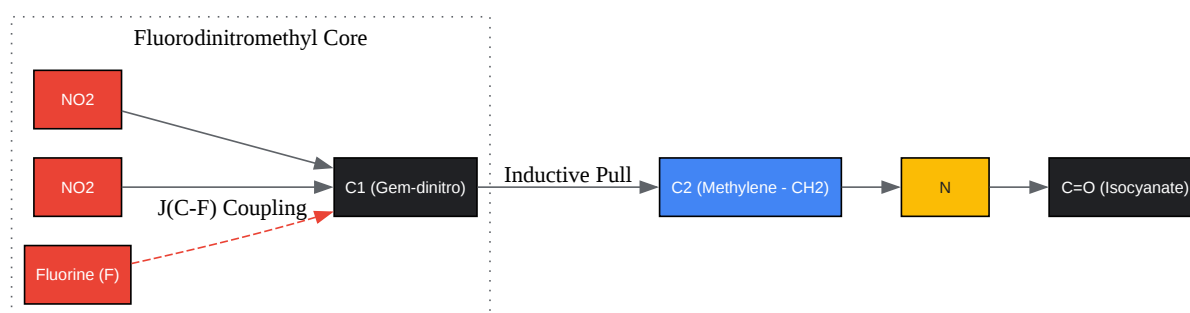
Structural Analysis & Electronic Environment

To interpret the NMR data accurately, one must first understand the electronic architecture of the molecule. The compound consists of three distinct functional zones:

- The Fluorodinitromethyl Core (): A strongly electron-withdrawing group (EWG) containing two nitro groups and one fluorine atom attached to a single carbon. This creates a region of high electron deficiency.
- The Methylene Bridge (): The protons here are heavily deshielded due to the adjacent EWGs.
- The Isocyanate Terminus (): A reactive electrophile that further influences the chemical shift of the methylene protons.

Structural Visualization

The following diagram illustrates the connectivity and the flow of electron density that dictates the NMR shifts.



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Figure 1: Structural connectivity of **1-Fluoro-2-isocyanato-1,1-dinitroethane** highlighting the electron-withdrawing path.

H NMR Spectral Analysis

The proton NMR spectrum of this molecule is distinctively simple yet diagnostic. It lacks the complex multiplets found in long alkyl chains, presenting instead a clean pattern defined by heteronuclear coupling.

Predicted Parameters

- Chemical Shift (): 4.80 – 5.20 ppm
- Multiplicity: Doublet (d)
- Integration: 2H
- Coupling Constant (): ~14–16 Hz

Mechanistic Explanation

- Deshielding: The methylene protons () are situated between the fluorodinitromethyl group and the isocyanate nitrogen. Both flanking groups are electron-withdrawing. The group is particularly potent, stripping electron density from the methylene carbon. This moves the resonance significantly downfield compared to a standard alkyl (typically ~1.3 ppm), placing it in the 4.8–5.2 ppm range. This is consistent with the precursor 2-fluoro-2,2-dinitroethanol, where the appears at 4.66 ppm [1],[1] The isocyanate group typically adds a slight additional downfield shift.
- Spin-Spin Coupling: The adjacent carbon (C1) possesses no protons but holds a single Fluorine-19 nucleus (spin 1/2). The protons on C2 couple with this fluorine atom across three bonds. This results in a characteristic doublet splitting pattern.[1]

- Coupling Constant (

) : The vicinal coupling constant

in fluorodinitroethyl systems is robust and typically measures between 14 and 16 Hz [1]. This large coupling value is a primary identifier for the

substructure.

F NMR Spectral Analysis

Fluorine-19 NMR is the most definitive tool for verifying the integrity of the fluorodinitromethyl group.

Predicted Parameters

- Chemical Shift (

) : -110.0 to -113.0 ppm (referenced to

)

- Multiplicity: Triplet (t)

- Coupling Constant (

) : ~14–16 Hz

Mechanistic Explanation

- Chemical Shift: The fluorine atom is attached to a carbon bearing two nitro groups.[2][3][4] This extreme electron deficiency shields the fluorine nucleus relative to simple alkyl fluorides but places it in a very specific window characteristic of fluoronitro compounds. Literature values for the

moiety consistently fall between -110 and -113 ppm [1][2].

- Splitting Pattern: The fluorine nucleus couples to the two equivalent protons on the adjacent methylene group. According to the

rule (where

protons), the signal splits into a triplet with an intensity ratio of 1:2:1.

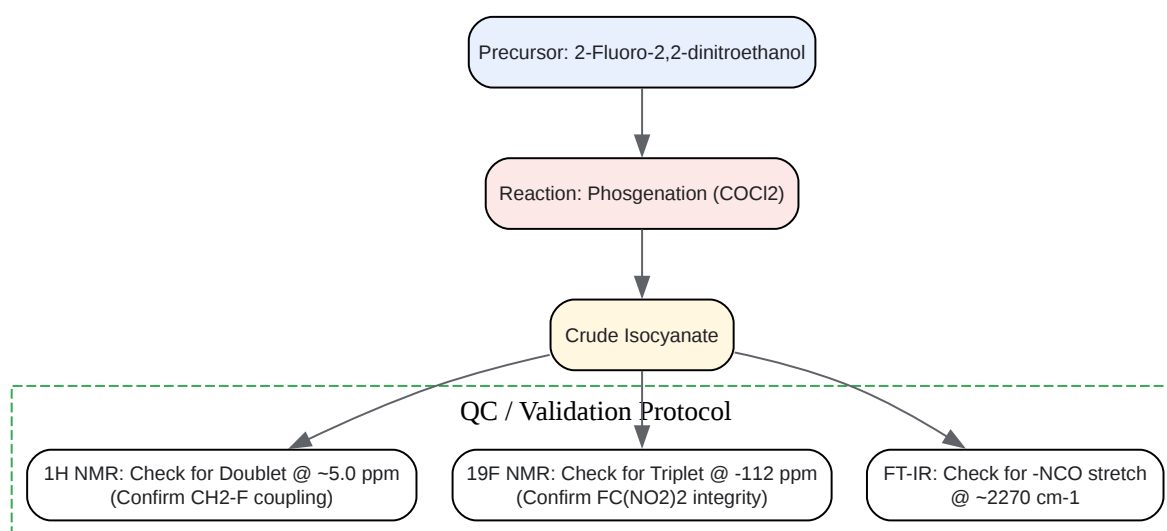
- Reciprocity: The coupling constant observed here (

) must match the coupling constant measured in the

¹H NMR spectrum. This reciprocity is a mandatory check for spectral validity.

Synthesis & Experimental Validation Workflow

The synthesis typically involves the phosgenation of 2-fluoro-2,2-dinitroethanol. The following workflow outlines the validation steps ensuring the isocyanate functionality is intact.



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Figure 2: Synthesis and Quality Control Workflow.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity spectra, follow this protocol:

- Solvent Selection: Use Chloroform-

(

) or Acetone-

.

is preferred to avoid potential reaction between the isocyanate and nucleophilic impurities in polar solvents.

- Warning: Avoid alcohols (e.g., Methanol-

) or wet solvents, as they will react with the isocyanate to form carbamates, destroying the sample.
- Concentration: Prepare a solution of approximately 10-15 mg of sample in 0.6 mL of solvent.
- Reference:
 - H: TMS (0.00 ppm) or residual

(7.26 ppm).
 - F:

(0.00 ppm) or internal standard

-trifluorotoluene (-63.7 ppm).
- Acquisition Parameters:
 - Relaxation Delay (D1): Set to

seconds to allow full relaxation of the

protons.
 - Scans: 16 scans are usually sufficient for

H; 32-64 scans for

F.

Summary of Spectral Data

Nucleus	Chemical Shift ()	Multiplicity	Coupling Constant ()	Assignment
H	4.80 – 5.20 ppm	Doublet (d)	Hz	
F	-111.0 to -112.5 ppm	Triplet (t)	Hz	
C	~62.0 ppm	Doublet (d)	Hz	
C	~120.0 ppm	Doublet (d)	Hz	
C	~126.0 ppm	Singlet (br)	N/A	

Note:

C data is provided for corroboration. The

coupling of ~290 Hz is diagnostic for fluoronitro carbons [1][3].

References

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